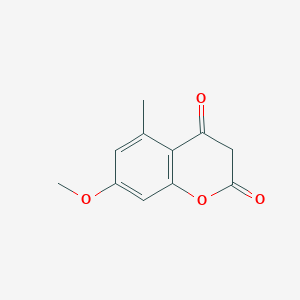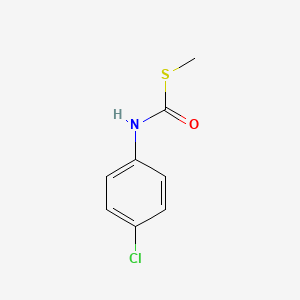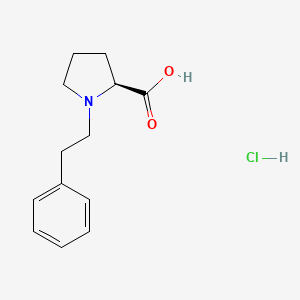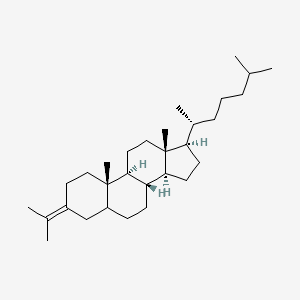![molecular formula C10H22OSi B14587838 Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- CAS No. 61077-59-6](/img/structure/B14587838.png)
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is an organosilicon compound with a unique structure that combines a silane group with a butenyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with 1-(1-methylethyl)-3-buten-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH=CH2→(CH3)3SiOCH2CH2CH=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- has several scientific research applications:
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing for the modification of molecular structures. This interaction can lead to changes in the physical and chemical properties of the target molecules, enhancing their stability, reactivity, or functionality.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is unique due to the presence of the butenyl ether group, which provides additional reactivity and functionality compared to simpler silanes. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61077-59-6 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC名 |
trimethyl(2-methylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C10H22OSi/c1-7-8-10(9(2)3)11-12(4,5)6/h7,9-10H,1,8H2,2-6H3 |
InChIキー |
RXYOVXIJLWBNEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)

![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)



